molecular formula C17H18N2O3 B8323698 N-[4-(allyloxy)benzyl]-N-(2-methyl-3-nitrophenyl)amine

N-[4-(allyloxy)benzyl]-N-(2-methyl-3-nitrophenyl)amine

Cat. No. B8323698
M. Wt: 298.34 g/mol
InChI Key: NVKBWGDENMJMBQ-UHFFFAOYSA-N
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Patent
US06583180B2

Procedure details

2-Methyl-3-nitroaniline and 4-allyloxybenzaldehyde were processed as described in Example 1C to provide the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:8]([N+:9]([O-:11])=[O:10])=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[CH2:12]([O:15][C:16]1[CH:23]=[CH:22][C:19]([CH:20]=O)=[CH:18][CH:17]=1)[CH:13]=[CH2:14]>>[CH2:12]([O:15][C:16]1[CH:17]=[CH:18][C:19]([CH2:20][NH:4][C:3]2[CH:5]=[CH:6][CH:7]=[C:8]([N+:9]([O-:11])=[O:10])[C:2]=2[CH3:1])=[CH:22][CH:23]=1)[CH:13]=[CH2:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(N)C=CC=C1[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)OC1=CC=C(C=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC1=CC=C(CNC2=C(C(=CC=C2)[N+](=O)[O-])C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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